1-Boc-4-methylpiperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid involves several key steps, including asymmetric synthesis methods and the utilization of specific reactions to achieve the desired molecular configuration. A notable method described involves the Sharpless epoxidation as a chirality source, regioselective ring opening, and ring-closing metathesis to construct the piperidine ring, with stereogenic center at C-4 set by stereoselective hydrogenation (Alegret, Santacana, & Riera, 2007). Another approach includes the synthesis of related structures through solid-phase synthesis techniques, highlighting the versatility of methods for incorporating such units into peptides (Martin et al., 2001).
Molecular Structure Analysis
The molecular structure of 1-Boc-4-methylpiperidine-4-carboxylic acid is characterized by its Boc-protected amino group and a carboxylic acid moiety. These functional groups play a crucial role in its chemical behavior, influencing its solubility, reactivity, and overall molecular conformation. Studies have utilized derivatives of this compound to investigate the impact of its structure on peptide conformations, demonstrating its utility in promoting specific secondary structures within peptide chains (Bishop et al., 2000).
Chemical Reactions and Properties
1-Boc-4-methylpiperidine-4-carboxylic acid participates in various chemical reactions, including its role in peptide coupling and the formation of complex molecules. Its Boc-protected amino group allows for selective reactions to occur, enabling the synthesis of diverse peptide structures and the incorporation of metal coordination sites within peptide backbones for the development of metallopeptides (Bishop et al., 2000). Furthermore, its chemical properties are utilized in the synthesis of redox-active amino acids and peptides, indicating its applicability in the design of molecular electronic devices and light-harvesting assemblies (Peek et al., 2009).
Scientific Research Applications
Ruthenium-Catalyzed Synthesis for Triazole-based Scaffolds
Ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule crucial for the preparation of peptidomimetics or biologically active compounds. This process addresses the Dimroth rearrangement issue, allowing for complete regiocontrol in the synthesis of triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Scaffolds for Combinatorial Chemistry
Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a conformationally rigid, crown-shaped scaffold, was synthesized starting from a 3-pyrrolidone-derived 1,4-diketone. This process involves orthogonally protected intermediates, demonstrating the compound's versatility as a building block for further chemical synthesis (Penning & Christoffers, 2012).
Continuous Flow Carboxylation
A large-scale carboxylation of N-Boc-4,4-difluoropiperidine was achieved using a continuous flow process, demonstrating the compound's utility in scalable preparations to support medicinal chemistry research programs. This method involves N-Boc-directed α-deprotonation followed by CO2 gas trapping (Kestemont et al., 2021).
Lipase Catalyzed Regioselective Lactamization
The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid involved lipase-catalyzed regioselective lactamization, demonstrating an enzyme-catalyzed approach to synthesize protected amino acids. This method simplifies work up and recycling of the enzyme, showing the compound's applicability in enzyme-mediated transformations (Aurell et al., 2014).
Safety And Hazards
The safety information for 1-Boc-4-methylpiperidine-4-carboxylic acid indicates that it has the GHS07 hazard class. The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 . It is classified as an irritant and should be handled with care .
properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-12(4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBNEDPOUYRYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632519 | |
Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-methylpiperidine-4-carboxylic acid | |
CAS RN |
189321-63-9 | |
Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-methyl-piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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